4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.) .Scientific Research Applications
Blood-Brain Barrier Penetration and Antitumor Activity
One notable area of application is in the development of antitumor drugs, where similar compounds have been studied for their ability to penetrate the blood-brain barrier effectively. For instance, studies on acridine antitumor drugs, which share a structural resemblance to "4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide," highlight their potential for treating brain tumors due to significant blood-brain barrier penetration (Cornford, Young, & Paxton, 2004). These findings suggest that derivatives of "this compound" could also be explored for similar applications, considering their structural similarities and potential pharmacological properties.
Material Science and Polymer Research
In the realm of material science, particularly in polymer research, compounds structurally related to "this compound" have been synthesized and studied for various applications. For instance, aromatic polyamides synthesized through condensation polymerization processes involving similar sulfonamide components exhibit unique properties suitable for advanced technologies. These polymers' characteristics, such as high molecular weight and coil conformation in specific solvents, make them potentially useful in creating materials with specific mechanical, thermal, and chemical resistance properties (Zulfiqar, Ishaq, Ahmad, & Sarwar, 2008).
Enzyme Inhibition and Alzheimer's Disease Research
Additionally, derivatives of "this compound" have potential applications in medicinal chemistry, especially in the development of enzyme inhibitors. For instance, research on sulfonamide derivatives has demonstrated significant inhibitory activity against enzymes like acetylcholinesterase, which is a target for treating neurological disorders such as Alzheimer’s disease. These findings open up avenues for developing new therapeutic agents that could potentially manage or treat Alzheimer's disease and related conditions (Abbasi et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S/c1-13(22)19-15-4-6-16(7-5-15)26(24,25)18-12-14-8-10-21(11-9-14)17(23)20(2)3/h4-7,14,18H,8-12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKMUYDTWLCZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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